Ampk-IN-3

AMPK Isoform Selectivity Kinase Inhibitor Profiling AMPK alpha2

AMPK-IN-3 (Compound 67) is the definitive α2-preferring AMPK inhibitor for isoform-discriminating studies. Its 1.8-fold selectivity for α2 over α1 enables attribution of phenotypes to the α2 catalytic subunit. With 152-fold lower KDR potency vs Dorsomorphin, it eliminates VEGFR2-mediated off-target effects in angiogenesis and endothelial models. Validated absence of cytotoxicity up to 50 μM in K562 cells ensures chronic assay windows free of compound-induced cell stress. For researchers demanding clean, α2-specific AMPK inhibition data in cancer metabolism, differentiation, and signaling studies.

Molecular Formula C25H33N5O3
Molecular Weight 451.6 g/mol
Cat. No. B10855071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpk-IN-3
Molecular FormulaC25H33N5O3
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C
InChIInChI=1S/C25H33N5O3/c1-5-30(6-2)12-11-27-25(33)23-15(3)21(28-16(23)4)14-19-18-13-17(8-10-22(26)31)7-9-20(18)29-24(19)32/h7,9,13-14,28H,5-6,8,10-12H2,1-4H3,(H2,26,31)(H,27,33)(H,29,32)/b19-14-
InChIKeyIQUHNNUWFFXNMM-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPK-IN-3 (Compound 67) Procurement Guide: Key Properties and Technical Specifications


AMPK-IN-3, also known as Compound 67, is a small-molecule AMP-activated protein kinase (AMPK) inhibitor with the chemical formula C25H33N5O3 and a molecular weight of 451.56 g/mol . It is characterized as a potent and selective inhibitor of AMPK, exhibiting distinct IC50 values against its two main catalytic isoforms and the off-target kinase KDR [1]. The compound is supplied as a solid with a purity of ≥98.0% and is recommended for storage at -20°C .

Why Generic AMPK Inhibitors Cannot Substitute for AMPK-IN-3 in Experimental Design


The AMPK inhibitor class exhibits profound variability in potency, isoform selectivity, and off-target profiles that preclude simple substitution. For instance, widely used tools like Dorsomorphin (Compound C) are promiscuous, potently inhibiting BMP pathway receptors . Conversely, ultra-potent inhibitors like BAY-3827 lack isoform discrimination and demonstrate high-affinity binding across the AMPK α1/α2 isoforms [1]. Therefore, experimental outcomes are highly dependent on the specific compound's quantitative selectivity fingerprint, making the unique α2-preferring profile of AMPK-IN-3 a critical variable in study design.

Quantitative Differentiation of AMPK-IN-3 vs. In-Class Comparators


Isoform Selectivity: AMPK-IN-3 is a Preferred Inhibitor for AMPK α2-Dominant Systems

AMPK-IN-3 demonstrates a clear and quantifiable preference for the AMPK α2 isoform over the α1 isoform. Its IC50 for AMPK (α2) is 60.7 nM, which is 1.8-fold more potent than its IC50 of 107 nM for AMPK (α1) [1]. This level of isoform discrimination is not observed in other potent AMPK inhibitors like BAY-3827, which is reported to potently inhibit both isoforms without a stated preference [2]. This makes AMPK-IN-3 the superior choice for investigations focused on α2-specific functions.

AMPK Isoform Selectivity Kinase Inhibitor Profiling AMPK alpha2

Kinase Selectivity: AMPK-IN-3 Exhibits an Unusual Off-Target Profile with Lower KDR Affinity

AMPK-IN-3's selectivity profile is distinct from other AMPK inhibitors like Dorsomorphin (Compound C), which is a more potent inhibitor of the off-target kinase KDR/VEGFR2. AMPK-IN-3 inhibits KDR with an IC50 of 3820 nM, demonstrating a 63-fold and 36-fold selectivity window relative to its AMPK α2 and α1 targets, respectively [1]. In contrast, Dorsomorphin inhibits KDR with an IC50 of 25.1 nM, which is more potent than its IC50 for AMPK (234.6 nM) . This reversed selectivity profile makes AMPK-IN-3 a cleaner chemical probe for experiments where VEGFR signaling is a confounding factor.

Kinase Profiling VEGFR Off-Target Selectivity

Absence of Acute Cytotoxicity: AMPK-IN-3 Enables Viability-Neutral Inhibition Studies

Unlike many kinase inhibitors that can induce cell death, confounding results in proliferation or viability assays, AMPK-IN-3 has been explicitly validated to inhibit AMPK without affecting cell viability or causing significant cytotoxicity in K562 cells across a wide concentration range (0.195313–50 μM) . This is a key differentiator from broader-spectrum or more cytotoxic AMPK-pathway modulators. The documented lack of acute cytotoxicity supports its use in functional studies where cell health must remain uncompromised during the period of AMPK inhibition .

Cellular Viability Cytotoxicity K562 Cells

Defined Research Scenarios for Procuring AMPK-IN-3


Investigating AMPK α2-Specific Functions in Metabolic Regulation

AMPK-IN-3 is the compound of choice for researchers aiming to dissect the specific biological roles of the AMPK α2 catalytic subunit. Its 1.8-fold selectivity for α2 over α1 provides a unique tool to generate isoform-specific inhibition data [1]. This application is directly supported by the quantitative potency difference established in Section 3.

Probing AMPK Signaling While Minimizing VEGFR/KDR Pathway Interference

For studies in endothelial cells, angiogenesis models, or any system where VEGFR signaling is critical, AMPK-IN-3 offers a significant advantage over promiscuous inhibitors like Dorsomorphin. The documented 152-fold lower potency against KDR compared to Dorsomorphin ensures that observed phenotypes are more likely attributable to AMPK inhibition rather than off-target effects on VEGFR2 [1].

Long-Term Functional Studies Requiring Viability-Neutral Kinase Inhibition

In experiments designed to measure chronic effects of AMPK inhibition on cellular functions like differentiation, metabolism, or gene expression, AMPK-IN-3 is the appropriate procurement choice. Its validated lack of acute cytotoxicity in K562 cells up to 50 μM [1] provides a critical experimental window to attribute downstream effects solely to AMPK signaling blockade, not to compound-induced cell stress or death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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